molecular formula C9H12N2O4S B3388326 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 870693-08-6

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B3388326
M. Wt: 244.27 g/mol
InChI Key: SEXGWTLWMPYETM-UHFFFAOYSA-N
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Description

Pyrrolidine alkaloids are a class of compounds that have been a versatile field of study due to their diverse biological and medicinal importance . They are naturally occurring nitrogen-containing compounds produced by a large variety of organisms, including bacteria, fungi, plants, and animals . They exhibit a wide range of pharmacological activities .


Synthesis Analysis

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .


Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .


Chemical Reactions Analysis

Pyrrolidine alkaloids and their analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Future Directions

The field of pyrrolidine alkaloids research is still advancing on several fronts . Further studies are needed to fully understand the biological activities, mechanisms of action, and potential therapeutic applications of these compounds .

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-9(13)8-5-7(6-10-8)16(14,15)11-3-1-2-4-11/h5-6,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXGWTLWMPYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205897
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

CAS RN

870693-08-6
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870693-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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